Benzoic acid, 4-(2-(4-(2-benzoxazolyl)phenyl)ethenyl)-, (1-iminoethyl)azanyl ester
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Overview
Description
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazole moiety, which is known for its biological activity and fluorescence properties, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate typically involves multi-step organic reactions Common reagents used in these reactions include benzoxazole derivatives, phenylboronic acids, and benzoic acid derivatives The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles or electrophiles; reactions often conducted in polar solvents like DMF or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate has several scientific research applications:
Chemistry: Used as a fluorescent probe in analytical chemistry due to its strong fluorescence properties.
Biology: Investigated for its potential as a bioimaging agent in cellular studies.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of (1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate involves its interaction with specific molecular targets and pathways. The benzoxazole moiety can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. Additionally, the compound’s fluorescence properties enable it to act as a probe for detecting specific biomolecules and monitoring cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds like 2-(4-aminophenyl)benzoxazole share structural similarities and exhibit comparable biological activities.
Phenylbenzoate derivatives: Compounds such as 4-(phenylethynyl)benzoate have similar structural features and applications in materials science.
Uniqueness
(1-aminoethylideneamino) 4-[2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate stands out due to its unique combination of the benzoxazole and phenylbenzoate moieties, which confer distinct fluorescence properties and biological activities
Properties
CAS No. |
68957-66-4 |
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Molecular Formula |
C24H19N3O3 |
Molecular Weight |
397.4 g/mol |
IUPAC Name |
[(E)-1-aminoethylideneamino] 4-[(E)-2-[4-(1,3-benzoxazol-2-yl)phenyl]ethenyl]benzoate |
InChI |
InChI=1S/C24H19N3O3/c1-16(25)27-30-24(28)20-14-10-18(11-15-20)7-6-17-8-12-19(13-9-17)23-26-21-4-2-3-5-22(21)29-23/h2-15H,1H3,(H2,25,27)/b7-6+ |
InChI Key |
BPNQCRZMIZEIKS-VOTSOKGWSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)/N |
Canonical SMILES |
CC(=NOC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3)N |
Origin of Product |
United States |
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